![molecular formula C7H10O2 B1197712 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- CAS No. 21835-00-7](/img/structure/B1197712.png)
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Overview
Description
“2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-” is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.1531 . It is reported to be found as a constituent in coffee and is used as a protective agent for food products .
Molecular Structure Analysis
The molecular structure of “2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-” can be represented by the IUPAC Standard InChI: InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4,9H,3H2,1-2H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The compound is a slightly yellow to light beige crystalline powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 245.8±40.0 °C at 760 mmHg, and a flash point of 101.0±19.9 °C . It has 2 H bond acceptors, 1 H bond donor, and no freely rotating bonds .Scientific Research Applications
Organic Synthesis
As an organic synthesis building block, 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one serves as a versatile intermediate. It’s particularly useful in the synthesis of cyclopentadienes and metallocenes , which are crucial in creating catalysts for organic transformation processes .
Analytical Chemistry
Analytically, 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one can be used as a standard or reference compound in mass spectrometry to help identify and quantify similar compounds in complex mixtures, due to its unique mass spectrum profile .
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one are tumor cells, specifically HSC-2 and HL-60 . These cells are types of cancer cells, with HSC-2 being a human oral squamous cell carcinoma cell line and HL-60 being a human promyelocytic leukemia cell line .
Mode of Action
2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one is an α,β-unsaturated carbonyl compound . It selectively kills the tumor cells by exhibiting cytotoxicity . The compound interacts with these cells and induces cell death, thereby reducing the number of cancer cells .
Result of Action
The primary result of the action of 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one is the selective killing of tumor cells . It exhibits cytotoxicity against these cells, leading to a reduction in their numbers . This could potentially limit the progression of the cancers that these cells are associated with.
properties
IUPAC Name |
2-hydroxy-3,4-dimethylcyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQPCUHTNAVRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(=C1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051864 | |
Record name | 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- | |
CAS RN |
21835-00-7 | |
Record name | 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21835-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021835007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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